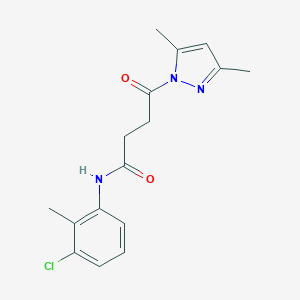![molecular formula C16H20INO2 B324922 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B324922.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethyl chain, an iodine atom, and a methoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 1-cyclohexenylacetonitrile, which is then reduced to the corresponding amine using lithium aluminum hydride. The amine derivative is subsequently reacted with 4-methoxyphenylacetic acid to obtain the desired intermediate . The final step involves iodination of the intermediate compound to introduce the iodine atom at the 3-position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as improved reaction conditions to increase yield and purity. For example, hydrogenation reactions may be carried out using rhodium catalysts under controlled conditions to ensure high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzamide ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide is unique due to the presence of the iodine atom at the 3-position of the benzamide ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H20INO2 |
|---|---|
Peso molecular |
385.24 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C16H20INO2/c1-20-15-8-7-13(11-14(15)17)16(19)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
Clave InChI |
MOPRWSICERPESG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324845.png)
![4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324846.png)
![4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324847.png)
![4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324848.png)
![4-oxo-4-[2-(phenoxyacetyl)hydrazino]-N-phenylbutanamide](/img/structure/B324850.png)
![4-oxo-N-phenyl-4-[2-(3-phenylpropanoyl)hydrazino]butanamide](/img/structure/B324852.png)
![4-[2-(2-iodobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324854.png)
![4-[2-(2-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324858.png)
![4-[2-(4-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324860.png)
![4-[2-(3-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324862.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324863.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324864.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B324865.png)
